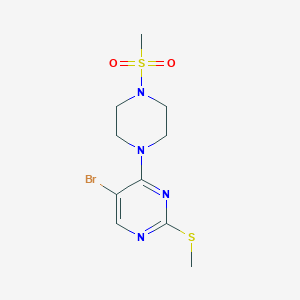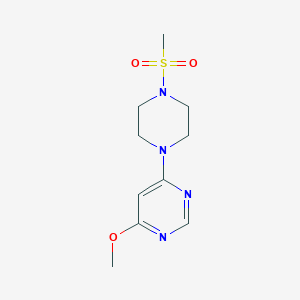![molecular formula C12H11F2N3S B6458635 N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2548981-45-7](/img/structure/B6458635.png)
N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine (also known as DFPMA) is a novel synthetic compound that has been investigated for its potential medicinal applications. It belongs to a class of compounds known as pyrimidines, which are organic compounds that contain a six-membered ring consisting of four nitrogen atoms and two carbon atoms. DFPMA has a unique structure and properties that make it an attractive candidate for the development of new drugs and treatments.
Wissenschaftliche Forschungsanwendungen
DFPMA has been studied for its potential medicinal applications. It has been investigated as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In addition, it has been studied as a potential treatment for diabetes, obesity, and cardiovascular diseases. It has also been explored for its potential to inhibit the growth of tumor cells.
Wirkmechanismus
The exact mechanisms of action of DFPMA are not yet fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the production of inflammatory mediators. Additionally, it has been suggested that DFPMA may inhibit the growth of tumor cells by blocking the activity of certain proteins involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
In vitro studies have shown that DFPMA has anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been shown to inhibit the growth of tumor cells, as well as to reduce the levels of certain cytokines and other inflammatory mediators. Additionally, DFPMA has been shown to reduce the levels of certain lipids, such as cholesterol and triglycerides, in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DFPMA in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, it is a highly soluble compound, making it ideal for use in a variety of laboratory applications. The main limitation of using DFPMA in laboratory experiments is the lack of data on its long-term safety and efficacy.
Zukünftige Richtungen
For the use of DFPMA in research and development include further investigations into its potential anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, further studies are needed to explore the mechanisms of action of DFPMA, as well as its potential effects on other diseases and conditions. Additionally, further research is needed to determine the optimal dosage and administration of DFPMA for various applications. Finally, further studies are needed to explore the potential long-term safety and efficacy of DFPMA.
Synthesemethoden
The synthesis of DFPMA is achieved through a multi-step process. The first step involves the reaction of 2,4-difluorophenylmethyl chloride with 2-methylsulfanyl-pyrimidine-4-amine in the presence of a base. This yields the desired product, N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine. Subsequent steps involve the purification and isolation of the compound.
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3S/c1-18-12-15-5-4-11(17-12)16-7-8-2-3-9(13)6-10(8)14/h2-6H,7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCHOTWLYHXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458561.png)
![6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458566.png)
![N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458578.png)

![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6458591.png)
![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458607.png)
![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458613.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6458614.png)
![1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6458620.png)

![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)
![2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine](/img/structure/B6458646.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458670.png)